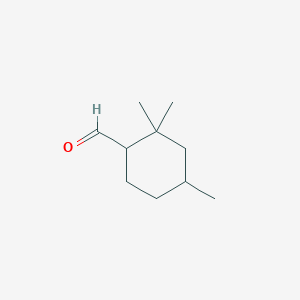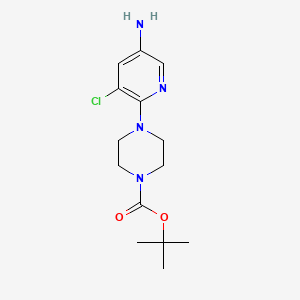
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-2-pyridine, is reacted with an amine to introduce the amino group at the 5-position.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the piperazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound and its derivatives may have potential therapeutic applications, such as in the treatment of neurological disorders or as antimicrobial agents.
Industry
In the industrial sector, the compound may be used in the synthesis of agrochemicals or as a building block for specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid methyl ester
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester derivative may offer unique properties such as increased stability or altered pharmacokinetics compared to other ester derivatives. This can make it more suitable for certain applications, such as in drug development where stability and bioavailability are crucial.
Eigenschaften
Molekularformel |
C14H21ClN4O2 |
|---|---|
Molekulargewicht |
312.79 g/mol |
IUPAC-Name |
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(15)8-10(16)9-17-12/h8-9H,4-7,16H2,1-3H3 |
InChI-Schlüssel |
MGJJWQPUNAQTLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
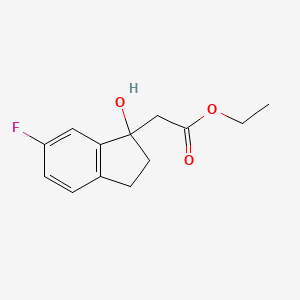
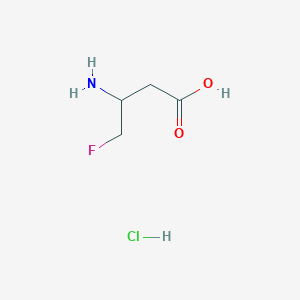
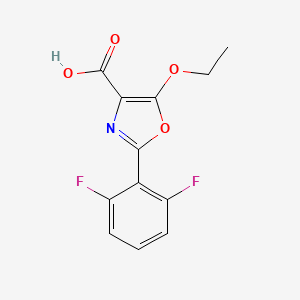
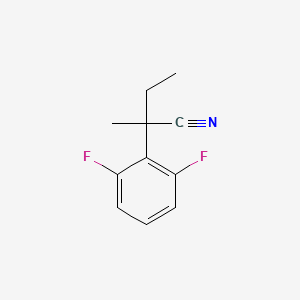
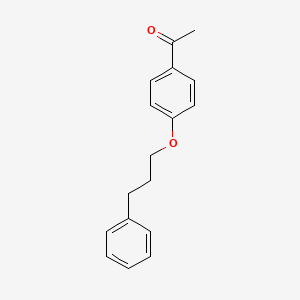
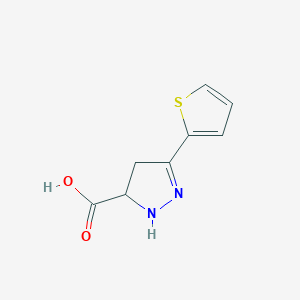
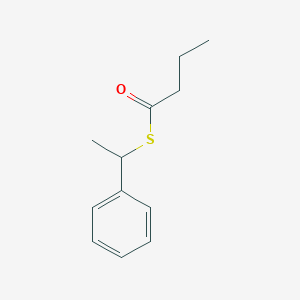
![[1-(5-Fluoro-6-methylpyridin-2-yl)ethyl]amine](/img/structure/B8322296.png)
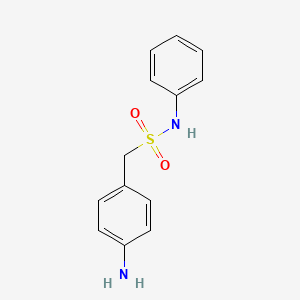
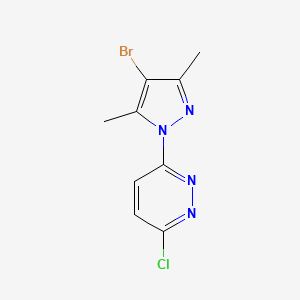
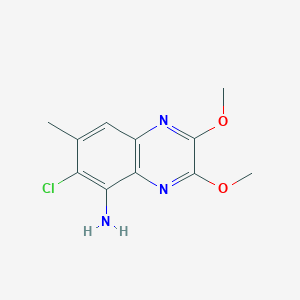
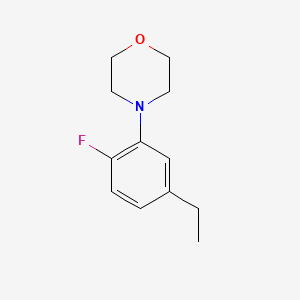
![3-[4-(1H-Indol-3-yl)-piperidine-1-carbonyl]-benzonitrile](/img/structure/B8322338.png)
